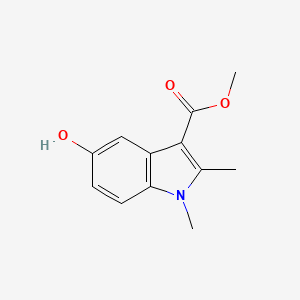
Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate” is a chemical compound with the CAS Number: 73975-59-4 . It has a molecular weight of 219.24 . The compound is in powder form and is stored at room temperature .
Synthesis Analysis
The synthesis of indole derivatives, including “this compound”, has been a subject of interest in recent years . Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The investigation of novel methods of synthesis has attracted the attention of the chemical community .Molecular Structure Analysis
The IUPAC name of this compound is “this compound” and its Inchi Code is "1S/C12H13NO3/c1-7-11 (12 (15)16-3)9-6-8 (14)4-5-10 (9)13 (7)2/h4-6,14H,1-3H3" . The Inchi Key is "JTPMSTFUJJHJRW-UHFFFAOYSA-N" .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 219.24 .科学的研究の応用
Antiviral Activity Studies
A significant application of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate derivatives is in the investigation of their antiviral properties. Research shows that certain derivatives have been synthesized and tested for antiviral activity against influenza A virus (H1N1), bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV). However, most synthesized compounds displayed limited antiviral activity, with few exceptions showing micromolar activities against specific strains (Ivashchenko et al., 2014). Another study found similar results, with some compounds displaying significant activity against influenza A/Aichi/2/69 (H3N2) virus, exceeding the efficacy of the reference drug Arbidol in animal models (Ivashchenko et al., 2015).
Manufacturing and Synthesis Techniques
In manufacturing, the synthesis of 5-hydroxy-2-methyl-1H-indole and its derivatives has been explored. This includes the use of different synthetic methods and the discussion of manufacturing issues encountered in the production of larger scales of these compounds (Huang et al., 2010). Additionally, the synthesis of related compounds like 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester has been studied, with an emphasis on optimizing process parameters for improved yield and purity (Huang Bi-rong, 2013).
Biological Evaluations and Pharmacological Properties
Various biological evaluations and pharmacological properties of these derivatives have been investigated. For example, preclinical testing of specific derivatives for anti-influenza efficacy included studies on drug solubility, metabolic stability, binding to plasma proteins, and toxicity. This indicated promising pharmacological properties for potential anti-influenza drug candidates (Ivashchenko et al., 2014). Additionally, some derivatives have been identified as efficient inhibitors of human 5-lipoxygenase, an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes, which are significant in the pharmacotherapy of inflammatory and allergic diseases (Peduto et al., 2014).
Binding Site Affinity Studies
The affinities of various 5-hydroxy-indole derivatives for serotonin-1 binding site subtypes have been assessed, with one particular compound showing preferential affinity for 5-HT1B versus 5-HT1A and 5-HT1C binding sites. This study highlights the potential for creating ligands with specific binding site affinities, which can be useful in pharmacological and behavioral studies (Boulenguez et al., 1991).
Safety and Hazards
The safety information for “Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate” includes several hazard statements: H302, H315, H319, H335 . The compound is labeled with the GHS07 pictogram and the signal word “Warning” is used . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
将来の方向性
作用機序
Target of Action
Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds useful for treating various disorders . .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have been reported to show antiviral activity . .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
特性
IUPAC Name |
methyl 5-hydroxy-1,2-dimethylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7-11(12(15)16-3)9-6-8(14)4-5-10(9)13(7)2/h4-6,14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPMSTFUJJHJRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

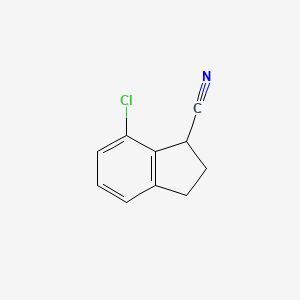
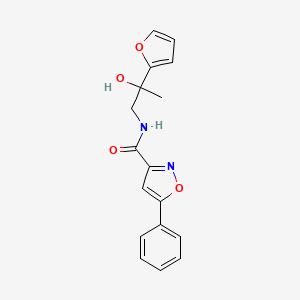
![Ethyl 5-(4-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2937846.png)
![3-(Dimethylamino)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2937849.png)
![3-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid](/img/structure/B2937850.png)
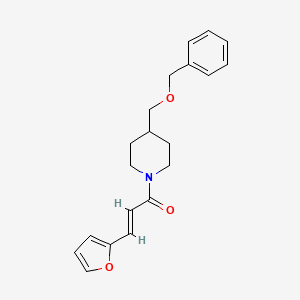
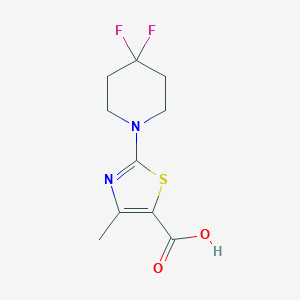
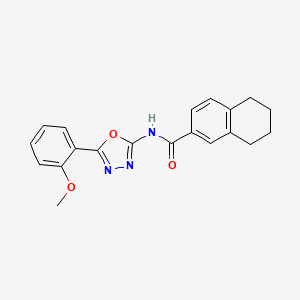
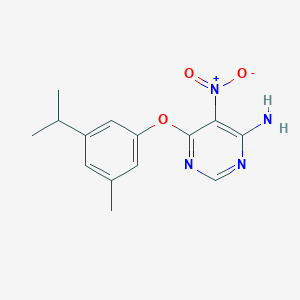
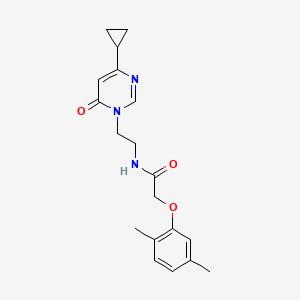

![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2937859.png)
![3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2937861.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2937862.png)